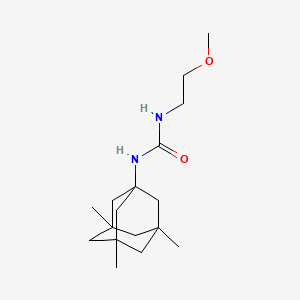

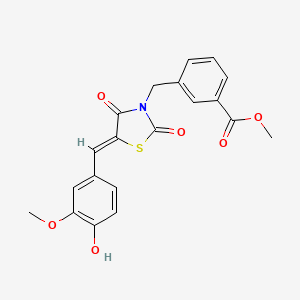

![molecular formula C26H24F3N5O4S B2361733 4-(2-((4-氧代-3-(3-(三氟甲基)苯基)-4,5-二氢-3H-吡啶并[5,4-b]吲哚-2-基)硫代)乙酰基)哌嗪-1-羧酸乙酯 CAS No. 536715-76-1](/img/structure/B2361733.png)

4-(2-((4-氧代-3-(3-(三氟甲基)苯基)-4,5-二氢-3H-吡啶并[5,4-b]吲哚-2-基)硫代)乙酰基)哌嗪-1-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 4-(2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C26H24F3N5O4S and its molecular weight is 559.56. The purity is usually 95%.

BenchChem offers high-quality ethyl 4-(2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetyl)piperazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 4-(2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetyl)piperazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗病毒活性

吲哚衍生物已被报道具有有效的抗病毒特性。 例如,某些基于吲哚的化合物已显示出对流感 A 病毒和其他病毒的抑制活性 。所述化合物可以潜在合成并测试其对多种 RNA 和 DNA 病毒的有效性,有助于开发新的抗病毒药物。

抗炎特性

一些吲哚衍生物已表现出显著的抗炎活性。 它们与已知的抗炎药物(如消炎痛和塞来昔布)相比,显示出有希望的结果 。这表明我们的化合物可以被探索用于治疗炎症性疾病。

抗癌潜力

吲哚核存在于许多已研究其抗癌活性的化合物中。 研究集中在这些化合物治疗人体各种癌细胞、微生物和疾病的能力 。鉴于其结构复杂性和潜在的生物活性,所述化合物可以成为开发新型抗癌药物的候选药物。

抗菌作用

吲哚衍生物也以其抗菌特性而闻名。 它们已被研究用于其对抗多种细菌和真菌病原体的有效性 。可以合成该化合物并评估其抗菌功效,这可能导致治疗传染病的新方法。

抗糖尿病应用

研究表明,吲哚衍生物可以在管理糖尿病中发挥作用。 它们已被研究用于其调节血糖水平并为糖尿病患者提供治疗益处的潜力 。可以研究该化合物的抗糖尿病特性,为糖尿病管理提供一种新方法。

抗疟疾活性

吲哚衍生物已显示出对引起疟疾的寄生虫的活性。 它们一直是寻找新的抗疟疾药物的一部分,这对于对抗当前治疗方法所产生的寄生虫耐药性至关重要 。可以测试该化合物对抗疟疾的有效性,为全球对抗这种疾病的健康努力做出贡献。

作用机制

Target of Action

It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of cellular targets, contributing to its diverse biological activities.

Mode of Action

The exact mode of action of this compound is currently unknown. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

It has been suggested that indole derivatives can inhibit the production of nitric oxide (no) and tumor necrosis factor-α (tnf-α) in lps-stimulated human microglia cells . This indicates that the compound could potentially affect inflammatory pathways.

Result of Action

It has been suggested that indole derivatives can exhibit neuroprotective activity by reducing the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells . This suggests that the compound could potentially have neuroprotective and anti-inflammatory effects.

属性

IUPAC Name |

ethyl 4-[2-[[4-oxo-3-[3-(trifluoromethyl)phenyl]-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24F3N5O4S/c1-2-38-25(37)33-12-10-32(11-13-33)20(35)15-39-24-31-21-18-8-3-4-9-19(18)30-22(21)23(36)34(24)17-7-5-6-16(14-17)26(27,28)29/h3-9,14,30H,2,10-13,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMYGEEMYGFXRSR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC(=C4)C(F)(F)F)NC5=CC=CC=C53 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24F3N5O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

559.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

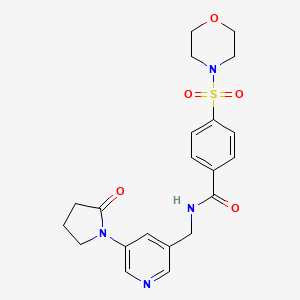

![methyl 1-{2-[(2H-1,3-benzodioxol-5-yl)formamido]ethanesulfonyl}piperidine-4-carboxylate](/img/structure/B2361651.png)

![3-Methyl-2-[(1,3-thiazol-5-yl)methoxy]pyridine](/img/structure/B2361655.png)

![6-Methyl-5-prop-2-enoyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B2361656.png)

![4-chloro-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]benzamide](/img/structure/B2361658.png)

![2-Chloro-N-[2-[methyl-[(1-methylimidazol-2-yl)methyl]amino]pyrimidin-5-yl]propanamide](/img/structure/B2361661.png)

![methyl (5-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-7,8-dimethyl-4-oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl)acetate](/img/structure/B2361663.png)

![N-(4-chlorophenyl)-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2361664.png)

![N-(3-chloro-4-methylphenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2361665.png)